![molecular formula C24H22N2O3S B5138190 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxyphenyl)benzamide CAS No. 5660-00-4](/img/structure/B5138190.png)
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxyphenyl)benzamide is a chemical compound that has been the subject of significant scientific research. This compound has been synthesized using various methods and has been found to have potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxyphenyl)benzamide has been studied extensively. It has been found to act as an inhibitor of various enzymes, including aldose reductase, which is involved in the development of diabetic complications.
Biochemical and Physiological Effects
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxyphenyl)benzamide has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties and has been shown to inhibit the formation of advanced glycation end products. It has also been found to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxyphenyl)benzamide in lab experiments include its ability to inhibit various enzymes and its antioxidant and anti-inflammatory properties. However, the limitations include its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
There are several future directions for research on 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxyphenyl)benzamide. These include further studies to determine its safety and efficacy, the development of new synthetic methods, and the exploration of its potential applications in drug discovery and other fields of scientific research.
In conclusion, 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxyphenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
Synthesis Methods
The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxyphenyl)benzamide has been achieved through various methods, including the reaction of 2-mercaptoacetamide with benzaldehyde followed by the reaction of the resulting compound with 4-methoxybenzoyl chloride. Another method involves the reaction of 2-mercaptoacetamide with benzaldehyde followed by the reaction of the resulting compound with 4-methoxybenzaldehyde.
Scientific Research Applications
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxyphenyl)benzamide has been found to have potential applications in scientific research. It has been used as a tool to study the mechanism of action and biochemical and physiological effects of various compounds. This compound has been found to have potential applications in the field of drug discovery.
properties
IUPAC Name |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-29-21-13-11-20(12-14-21)25-23(28)18-7-9-19(10-8-18)24-26(22(27)16-30-24)15-17-5-3-2-4-6-17/h2-14,24H,15-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULRTUYHJROXKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386314 |
Source
|
Record name | 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5660-00-4 |
Source
|
Record name | 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.